MpsBAY2a is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of MpsBAY2a, including its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
MpsBAY2a is classified as a small molecule compound. It is derived from a series of synthetic modifications aimed at enhancing its biological activity. The specific source of MpsBAY2a is often linked to research initiatives focused on developing novel therapeutic agents targeting specific biological pathways.
The synthesis of MpsBAY2a typically involves several organic reactions that allow for the construction of its complex molecular framework. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of MpsBAY2a can be described using chemical notation. The compound features a unique arrangement of atoms that contribute to its biological activity.
MpsBAY2a may undergo various chemical reactions, including:
The reactivity of MpsBAY2a is influenced by its functional groups, which dictate how it interacts with other molecules. Understanding these reactions is crucial for predicting its behavior in biological systems.
The mechanism of action for MpsBAY2a involves its interaction with specific biological targets, often proteins or enzymes that play critical roles in cellular processes.
Research indicates that MpsBAY2a may modulate pathways related to cell signaling or metabolic processes, leading to desired therapeutic effects.
Data from spectroscopic methods (NMR, IR) can be used to confirm the structure and purity of MpsBAY2a.
MpsBAY2a has potential applications in several scientific areas:
MPS1 (Monopolar Spindle 1), also termed TTK (Threonine-Tyrosine Kinase), is a dual-specificity kinase critical for ensuring accurate chromosome segregation during mitosis. It regulates two fundamental processes: (1) the spindle assembly checkpoint (SAC), which delays anaphase until all chromosomes achieve proper bipolar attachment to spindle microtubules [1] [2]; and (2) error correction mechanisms that resolve aberrant kinetochore-microtubule attachments to prevent chromosomal instability (CIN) [3]. MPS1 localizes to kinetochores and phosphorylates key SAC components (e.g., Mad1), enabling recruitment of downstream effectors like Mad2. This cascade inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing premature chromosome segregation [1].
In cancer pathogenesis, MPS1 is frequently overexpressed in diverse malignancies, including breast, colorectal, and lung carcinomas. Its overexpression correlates with high histological grade, tumor aggressiveness, and poor prognosis. Mechanistically, excess MPS1 activity permits cancer cells to tolerate aneuploidy by overriding the "intolerance to aneuploidy" checkpoint—a safeguard that normally eliminates cells with imbalanced chromosomes. This tolerance fuels chromosomal instability, a hallmark of cancer that drives tumor evolution and therapeutic resistance [3] [8].
The dual role of MPS1 in mitosis and cancer pathogenesis underpins its therapeutic targeting:
Table 1: MPS1 Overexpression in Human Cancers
Cancer Type | Association with MPS1 Overexpression |
---|---|
Breast carcinoma | Correlates with high histological grade and poor prognosis |
Colorectal cancer | Linked to chromosomal instability and drug resistance |
Hepatocellular carcinoma | Drives tumor progression via AKT/STAT3 pathways |
Lung adenocarcinoma | Associated with metastatic potential |
Mps-BAY2a (chemical name: N-Cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide) is a potent, ATP-competitive inhibitor of MPS1 kinase. Discovered through high-throughput screening and optimized via structure-activity relationship studies, it exhibits:
Table 2: Selectivity Profile of MpsBAY2a Against Mitotic Kinases
Kinase | Inhibition at 10 μM (%) |
---|---|
MPS1 | >99% |
Aurora B (AURKB) | <15% |
PLK1 | <10% |
CDK1 | <5% |
Mechanism of Action and Antineoplastic Effects
MpsBAY2a binding inactivates MPS1, inducing three key mitotic defects:
In cancer cell lines (e.g., HCT 116, HeLa), MpsBAY2a treatment (100–500 nM) causes:
Synergy with Microtubule-Targeting Agents
MpsBAY2a synergizes with paclitaxel:
Table 3: Synergistic Effects of MpsBAY2a and Paclitaxel in HCT 116 Cells
Treatment | Polyploid Cells (%) | Apoptosis Rate (%) |
---|---|---|
Control | <1% | 5% |
MpsBAY2a (50 nM) | 22% | 18% |
Paclitaxel (2 nM) | 8% | 12% |
Combination | 65% | 42% |
Structural Basis for Selectivity
MpsBAY2a occupies the ATP-binding pocket of MPS1, exploiting unique features:
Table 4: Key Chemical Attributes of MpsBAY2a
Property | Value |
---|---|
CAS Number | 1382477-96-4 |
Molecular Formula | C₂₉H₂₈N₆O |
Molecular Weight | 476.57 g/mol |
Mechanism | ATP-competitive MPS1 inhibition |
Selectivity | >100-fold vs. 220 kinases at 10 μM |
Synergistic Partners | Paclitaxel, other microtubule poisons |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9